Increased Lipophilicity vs. N-Methyl Analog
The N-ethyl substitution on the piperidine ring of 2-(1-Ethylpiperidin-4-yl)ethanamine results in a calculated LogP of 1.07 . This is a significant increase compared to its closest analog, 2-(1-methylpiperidin-4-yl)ethanamine, which has a reported LogP of 0.40 . This higher lipophilicity can be a critical factor in medicinal chemistry for optimizing a compound's ability to cross biological membranes or improve binding affinity in hydrophobic pockets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.07 |
| Comparator Or Baseline | 2-(1-Methylpiperidin-4-yl)ethanamine, LogP = 0.40 |
| Quantified Difference | LogP increase of 0.67 units (approx. 2.7x fold increase in partition coefficient) |
| Conditions | Calculated value; consistent across multiple databases |
Why This Matters
Higher LogP is a key design parameter for medicinal chemists seeking to modulate membrane permeability or target engagement in hydrophobic environments.
